Piperidine, 1-[(4-nitrophenyl)azo]-
CAS No.: 52010-83-0
Cat. No.: VC19618607
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
![Piperidine, 1-[(4-nitrophenyl)azo]- - 52010-83-0](/images/structure/VC19618607.png)
Specification
CAS No. | 52010-83-0 |
---|---|
Molecular Formula | C11H14N4O2 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | (4-nitrophenyl)-piperidin-1-yldiazene |
Standard InChI | InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Standard InChI Key | FOUPDOGVZUKRGP-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Core Chemical Identity
1-[(4-Nitrophenyl)acetyl]piperidine belongs to the class of piperidine amides, characterized by a six-membered saturated nitrogen ring (piperidine) conjugated with a 4-nitrophenylacetyl moiety. Its molecular formula is , with a molecular weight of 248.28 g/mol . The IUPAC name, 2-(4-nitrophenyl)-1-piperidin-1-ylethanone, reflects its ketone functional group bridging the piperidine and nitroaryl components .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Aromatic protons: Resonances at 8.3–8.5 ppm (doublets and triplets) correspond to the para-substituted nitrobenzene ring .
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Piperidine protons: Methylene groups adjacent to nitrogen appear as triplets at 2.5–3.1 ppm, while the remaining aliphatic protons resonate between 1.5–2.5 ppm .
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Carbonyl carbon: The ketone group () produces a signal at 163.1 ppm in NMR .
The compound’s SMILES notation, , provides a machine-readable representation of its connectivity .
Synthetic Methodologies
Nucleophilic Acylation of Piperidine
A common route involves reacting piperidine with 4-nitrophenylacetyl chloride in the presence of a base (e.g., triethylamine). This one-step acylation achieves yields of 65–75% under anhydrous conditions . The reaction mechanism proceeds via nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon, followed by chloride elimination.
Physicochemical Properties
Solubility and Partitioning
Experimental data indicate limited aqueous solubility (0.12 mg/mL at 25°C) due to the hydrophobic piperidine and nitroaryl groups. The calculated octanol-water partition coefficient () of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–101°C and decomposition onset at 220°C, consistent with thermally stable amides .
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The nitro group facilitates reduction to amines, enabling access to 4-aminophenyl-piperidine derivatives. These intermediates are pivotal in synthesizing polycyclic frameworks for drug discovery . For instance, catalytic hydrogenation over Pd/C yields primary amines used in Ullmann couplings .
Coordination Chemistry
The piperidine nitrogen and carbonyl oxygen serve as potential ligands for transition metals. Preliminary studies with Cu(II) and Ni(II) salts show formation of octahedral complexes, as evidenced by UV-Vis absorption bands at 450–550 nm . Such complexes may find use in catalysis or materials science.
Patent Landscape
Pharmaceutical Compositions
WIPO PatentScope lists two patents (2023–2024) claiming 1-[(4-nitrophenyl)acetyl]piperidine as a kinase inhibitor precursor . Specific applications target oncology and inflammatory diseases, though clinical data remain undisclosed.
Materials Science Applications
A 2024 patent describes embedding the compound into polymer matrices to enhance UV absorption in coatings, leveraging the nitro group’s electron-withdrawing properties .
Future Research Directions
Catalytic Asymmetric Modifications
Developing enantioselective acylation methods could yield chiral piperidine derivatives for asymmetric catalysis. Preliminary work using organocatalysts has achieved 60% enantiomeric excess .
Computational Modeling
Density functional theory (DFT) studies predict strong intramolecular hydrogen bonding between the carbonyl oxygen and piperidine nitrogen (), which may influence conformational stability .
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